

# Application Notes and Protocols: BI-1910 Administration in B16 Melanoma Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BI-1910** is an agonistic monoclonal antibody that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2][3][4] TNFR2 is a promising target in cancer immunotherapy as it is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment and plays a crucial role in their survival and expansion.[1][3] **BI-1910** is designed to stimulate and enhance the activation of both CD4+ and CD8+ T cells, thereby promoting an anti-tumor immune response. [1][2][4] Preclinical studies have suggested that **BI-1910**, particularly in combination with anti-PD-1 therapy, has an additive anti-tumor effect in various murine tumor models, including B16 melanoma.[1][2]

The B16 melanoma mouse model is a widely utilized syngeneic model for studying melanoma and the efficacy of immunotherapies.[5][6] The B16-F10 cell line, a common variant, is known for its high tumorigenicity and ability to form metastases.[5][7] This document provides detailed application notes and protocols for the administration of **BI-1910** in B16 melanoma mouse models, based on publicly available information and established methodologies.

#### **Mechanism of Action of BI-1910**

**BI-1910** is a human IgG2 monoclonal antibody that acts as a TNFR2 agonist.[1][8] Its primary mechanism involves the stimulation of T cells. By binding to TNFR2, it enhances the activation and proliferation of CD4+ and CD8+ effector T cells.[2][4] This leads to a more robust anti-



tumor immune response. Notably, **BI-1910** binds selectively to TNFR2 without inhibiting the binding of its natural ligand, TNF- $\alpha$ .[2][4]



Click to download full resolution via product page

Caption: Proposed signaling pathway of **BI-1910** in the tumor microenvironment.

## **Quantitative Data**



While preclinical studies have shown an additive anti-tumor effect of **BI-1910** in combination with anti-PD-1 in B16 melanoma models, specific quantitative data from these murine studies are not publicly available.[2] The available quantitative data primarily comes from a Phase 1 clinical trial of **BI-1910** in patients with advanced solid tumors.

Table 1: Summary of Phase 1 Clinical Trial Data for **BI-1910** in Advanced Solid Tumors

| Parameter                 | Finding                                                                                                       | Citation  |
|---------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Number of Patients        | 26                                                                                                            | [8]       |
| Dose Range                | 4 mg to 900 mg administered intravenously every 3 weeks                                                       | [4][8]    |
| Best Clinical Response    | Stable disease in 12 out of 26 treated patients                                                               | [4][8]    |
| Long-term Disease Control | 5 patients experienced disease control for over six months                                                    | [4][8]    |
| Safety                    | No dose-limiting toxicities observed; most common adverse event was fatigue                                   | [4][8]    |
| Pharmacodynamics          | Evidence of T cell proliferation<br>and activation, particularly<br>CD4+ and CD8+ memory T-<br>cell expansion | [1][4][8] |

### **Experimental Protocols**

The following protocols are based on established methodologies for B16 melanoma mouse models and general practices for administering antibody-based therapies in preclinical settings. These should be adapted and optimized for specific experimental goals.

#### **B16-F10 Cell Culture and Preparation**

Cell Line: B16-F10 murine melanoma cells.



- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
   Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Cell Harvesting:
  - Grow cells to 70-80% confluency.
  - Wash with sterile Phosphate-Buffered Saline (PBS).
  - Dissociate cells using Trypsin-EDTA.
  - Neutralize trypsin with complete culture medium.
  - Centrifuge the cell suspension and resuspend the pellet in sterile, ice-cold PBS or Hank's Balanced Salt Solution (HBSS).
  - Determine cell viability using a trypan blue exclusion assay (viability should be >95%).
  - $\circ$  Adjust the cell concentration to the desired density for injection (e.g., 2.5 x 10<sup>6</sup> cells/mL for a 100  $\mu$ L injection of 2.5 x 10<sup>5</sup> cells).

#### In Vivo Tumor Model Establishment (Subcutaneous)

- Animal Model: 6-8 week old female C57BL/6 mice.
- Tumor Inoculation:
  - Shave and sterilize the right flank of each mouse.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the B16-F10 cell suspension (e.g., 2.5 x 10^5 cells) into the shaved flank.
  - Monitor mice for tumor growth. Tumors typically become palpable within 5-7 days.
  - Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm³).





Click to download full resolution via product page

Caption: General experimental workflow for an in vivo B16 melanoma study.



#### **BI-1910** Administration Protocol (Representative)

- Drug Formulation: Reconstitute lyophilized **BI-1910** in sterile PBS to the desired stock concentration. Further dilute with sterile PBS to the final injection concentration.
- Route of Administration: Intraperitoneal (IP) or Intravenous (IV) injection.
- Dosing Regimen (Hypothetical):
  - Dose: 10 mg/kg (this is a common starting dose for antibody therapies in mice and would require optimization).
  - Frequency: Twice weekly.
  - Control Groups:
    - Vehicle control (PBS).
    - Isotype control antibody.
    - Positive control (e.g., anti-PD-1 antibody).
    - Combination therapy group (**BI-1910** + anti-PD-1).
- Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
     (Volume = 0.5 x Length x Width²).
  - Record body weight at each measurement to monitor toxicity.
  - Monitor animal health according to institutional guidelines.
- Endpoint:
  - Euthanize mice when tumors reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or at a predetermined study endpoint.



- Collect tumors for further analysis (e.g., weight, histology, immune cell infiltration by flow cytometry or immunohistochemistry).
- For survival studies, monitor mice until the defined endpoint.



Click to download full resolution via product page

Caption: Logical diagram of a hypothetical experimental design for testing BI-1910.

#### Conclusion

**BI-1910** represents a promising immunotherapeutic agent targeting TNFR2. The B16 melanoma mouse model is a suitable and well-established platform for evaluating its anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The protocols outlined in this document provide a foundation for conducting such preclinical studies. Researchers should adapt these protocols to their specific experimental questions and adhere to institutional guidelines for animal welfare. Further studies are warranted to elucidate the full potential of **BI-1910** in the context of melanoma treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. bioinvent.com [bioinvent.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. bioinvent.com [bioinvent.com]
- 5. researchgate.net [researchgate.net]
- 6. B16 melanoma Wikipedia [en.wikipedia.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. BioInvent's BI-1910 Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- 9. B16 as a Mouse Model for Human Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: BI-1910 Administration in B16 Melanoma Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604077#bi-1910-administration-in-b16-melanoma-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com